molecular formula C25H31NO3 B2939000 8-allyl-N,N-dicyclohexyl-2-oxo-2H-chromene-3-carboxamide CAS No. 325780-23-2

8-allyl-N,N-dicyclohexyl-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2939000
CAS RN: 325780-23-2
M. Wt: 393.527
InChI Key: BALIZQPDSBRDCW-UHFFFAOYSA-N
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Description

“8-allyl-N,N-dicyclohexyl-2-oxo-2H-chromene-3-carboxamide” is a chemical compound with the molecular formula C25H31NO3 . It has an average mass of 393.518 Da and a monoisotopic mass of 393.230408 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented. The compound has a molecular formula of C25H31NO3 , an average mass of 393.518 Da, and a monoisotopic mass of 393.230408 Da .

Scientific Research Applications

Synthesis and Structural Analysis

8-allyl-N,N-dicyclohexyl-2-oxo-2H-chromene-3-carboxamide is structurally related to 4-oxo-4H-chromene-3-carboxylic acid and its derivatives, which are significant due to their intermediate role in synthesizing biologically active compounds. A rapid synthesis method for 4-oxo-4H-chromene-3-carboxylic acid, an analog, has been established, optimizing through Vilsmeier reaction and oxidation processes, showcasing the compound's synthetic accessibility and structural versatility (Zhu et al., 2014). Additionally, the study on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its polymorphs provides insights into the structural aspects and potential modifications of the chromene backbone, facilitating the design of novel compounds with improved properties (Reis et al., 2013).

Chemical Reactions and Modifications

Research has explored the multifaceted chemical reactions involving chromene derivatives, highlighting their utility in synthesizing a wide array of compounds. For instance, the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides from a three-component cyclocoupling reaction showcases the chromene derivatives' adaptability in forming complex structures, indicating potential avenues for creating novel chromene-based materials with specific functionalities (Nizami & Hua, 2018). The development of 3-aminomethylidenechroman-2-carboxamides through a sequential one-pot three-component reaction further exemplifies the chromene scaffold's versatility in synthesizing compounds with varied biological activities (Ghosh et al., 2016).

Potential Biomedical Applications

The synthesis of chromene derivatives has been linked to potential biomedical applications, including antioxidant and antibacterial properties. A study on the one-pot synthesis of indolyl-4H-chromene-3-carboxamides revealed significant antioxidant and antibacterial activities, demonstrating the compound's potential in medicinal chemistry (Subbareddy & Sumathi, 2017). Furthermore, the synthesis and pharmacological evaluation of chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐heterocycles as antimicrobial agents emphasize the chromene derivatives' role in developing new antimicrobial agents, suggesting their importance in addressing antibiotic resistance challenges (Azab et al., 2017).

Mechanism of Action

properties

IUPAC Name

N,N-dicyclohexyl-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO3/c1-2-10-18-11-9-12-19-17-22(25(28)29-23(18)19)24(27)26(20-13-5-3-6-14-20)21-15-7-4-8-16-21/h2,9,11-12,17,20-21H,1,3-8,10,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALIZQPDSBRDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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